molecular formula C17H17Cl2NO2 B10978163 N-(3,4-dichlorobenzyl)-3-(4-methoxyphenyl)propanamide

N-(3,4-dichlorobenzyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B10978163
M. Wt: 338.2 g/mol
InChI Key: LMIOQAXCVIVRCE-UHFFFAOYSA-N
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Description

N-(3,4-dichlorobenzyl)-3-(4-methoxyphenyl)propanamide is an organic compound characterized by the presence of a dichlorobenzyl group and a methoxyphenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorobenzyl)-3-(4-methoxyphenyl)propanamide typically involves the following steps:

    Starting Materials: 3,4-dichlorobenzyl chloride and 4-methoxyphenylacetic acid.

    Formation of Intermediate: The reaction begins with the formation of an intermediate by reacting 3,4-dichlorobenzyl chloride with 4-methoxyphenylacetic acid in the presence of a base such as sodium hydroxide.

    Amidation: The intermediate is then subjected to amidation using a suitable amine, such as ammonia or an amine derivative, under controlled temperature and pH conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions, including temperature, pressure, and catalysts, to maximize yield and purity.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorobenzyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-(3,4-dichlorobenzyl)-3-(4-methoxyphenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory or antimicrobial agents.

    Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Material Science: Explored for its potential use in the synthesis of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorobenzyl)-3-(4-methoxyphenyl)propanamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorobenzyl)-3-phenylpropanamide: Lacks the methoxy group, which may influence its biological activity and chemical reactivity.

    N-(3,4-dichlorobenzyl)-3-(4-hydroxyphenyl)propanamide: Contains a hydroxy group instead of a methoxy group, potentially altering its pharmacological properties.

Uniqueness

N-(3,4-dichlorobenzyl)-3-(4-methoxyphenyl)propanamide is unique due to the presence of both dichlorobenzyl and methoxyphenyl groups, which may confer distinct chemical and biological properties compared to its analogs. The methoxy group, in particular, can influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

Molecular Formula

C17H17Cl2NO2

Molecular Weight

338.2 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-3-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C17H17Cl2NO2/c1-22-14-6-2-12(3-7-14)5-9-17(21)20-11-13-4-8-15(18)16(19)10-13/h2-4,6-8,10H,5,9,11H2,1H3,(H,20,21)

InChI Key

LMIOQAXCVIVRCE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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